(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral amino alcohol compound with significant interest in chemical and pharmaceutical research. This compound is characterized by its specific stereochemistry and the presence of difluorophenyl substituents, which enhance its biological activity and potential applications in drug development. The molecular formula is , and its molecular weight is approximately 187.19 g/mol.
The compound can be synthesized from commercially available starting materials, including difluorobenzaldehyde and chiral amines. Its synthesis often employs chiral catalysts to ensure the desired stereochemical outcome.
(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL falls under the classification of amino alcohols. It is particularly noteworthy for its application in medicinal chemistry due to its potential interactions with biological targets.
The synthesis of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves several key steps:
In a laboratory setting, reactions are conducted under controlled conditions, often utilizing inert atmospheres to minimize side reactions. Industrial production may involve continuous flow reactors to enhance efficiency and yield.
The structural formula of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL features a central carbon atom bonded to an amino group, a hydroxyl group, and a difluorophenyl group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.19 g/mol |
IUPAC Name | (1S,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
InChI | InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key | BKMCHPFXUMNRLJ-MLUIRONXSA-N |
Canonical SMILES | CC(C(C1=CC(=C(C=C1)F)F)N)O |
The compound's stereochemistry is critical for its biological activity and interaction with molecular targets.
(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL can undergo various chemical reactions:
Conditions for these reactions typically involve strong bases or acids to facilitate substitution processes. Advanced purification techniques such as chromatography are employed to isolate the desired products.
The mechanism of action of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its ability to form hydrogen bonds through its amino and hydroxyl groups with specific biological targets. This interaction can modulate enzyme activity or receptor function, leading to various pharmacological effects.
The physical properties of (1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has several scientific applications:
This compound exemplifies the importance of chirality in drug design and development due to its specific stereochemical configuration that influences its biological activity.
The stereoselective synthesis of (1S,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol demands precise chiral control to avoid pharmacological inefficacy from diastereomeric impurities. Advanced catalytic methodologies have emerged as the gold standard for this purpose:
Transition Metal Catalysis: Rhodium-DuPHOS complexes enable enantioselective hydrogenation of prochiral enamide precursors like (2,3-difluorophenyl)oxirane derivatives. The rigid chiral environment of [(COD)Rh((S,S)-Et-DuPHOS)]⁺ achieves >95% ee for the (1S,2S) configuration by selectively adsorbing the re-face of the substrate. However, catalyst loading (typically 0.5-5 mol%) and sensitivity to trace oxygen necessitate stringent reaction control [1] [4].
Organocatalytic Approaches: SPINOL-derived chiral quaternary ammonium salts facilitate phase-transfer alkylation of glycine Schiff bases with 3,4-difluorobenzyl bromides. The spirobiindane scaffold creates a well-defined chiral pocket, enabling nucleophilic displacement with 89-94% ee at -20°C in toluene/water biphasic systems. This method circumvents transition metals but requires stoichiometric base activators like DBU .
Biocatalytic Routes: Engineered transaminases (e.g., Ochrobactrum anthropi variants) convert 1-(3,4-difluorophenyl)propan-2-one to the target amino alcohol via reductive amination. NADPH cofactor regeneration remains a scalability challenge, though immobilized enzyme systems improve turnover numbers to >1,000 [9].
Table 1: Comparative Performance of Asymmetric Methods
Method | Catalyst System | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Hydrogenation | (S,S)-Et-DuPHOS-Rh | 95-98 | 88 | O₂ sensitivity |
Phase-transfer alkylation | SPINOL-ammonium salt (Ar=Ph) | 89-94 | 82 | Substrate scope |
Biocatalysis | ARmutTA transaminase | >99 | 75 | Cofactor dependency |
When asymmetric synthesis underperforms, chiral resolution of racemic mixtures provides a viable alternative. Key methodologies exhibit distinct advantages for the target amino alcohol:
Diastereomeric Salt Formation: Racemic 1-amino-1-(3,4-difluorophenyl)propan-2-ol reacts with (1S)-camphorsulfonic acid or (R)-mandelic acid in ethanol/water mixtures. The (1S,2S)-diastereomer preferentially crystallizes due to reinforced hydrogen bonding between the ammonium group and sulfonate/carboxylate, achieving 97% de after two recrystallizations. Thermodynamic control favors this pathway as fluorine atoms stabilize the crystal lattice via C–H···F interactions, reducing solubility of the target isomer [1] [8].
Enzymatic Kinetic Resolution: Lipases (e.g., CAL-B) selectively acylate the (1R,2R)-enantiomer with vinyl acetate in MTBE, leaving the (1S,2S)-alcohol unreacted. The ortho-fluorine atoms impede acylation kinetics (vmax reduced 3-fold vs. non-fluorinated analog), necessitating 24-hour reactions for 48% conversion (E=28). While avoiding harsh conditions, maximum theoretical yield is capped at 50% [1] [4].
Chromatographic Separation: Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) resolve racemates via π-π stacking with the difluorophenyl ring. The (1S,2S)-isomer elutes first (k'=2.1, α=1.31) due to weaker fluorine-stationary phase repulsion. Though scalable via SMB chromatography, eluent consumption (1,200 L/kg) limits cost-efficiency [3] [6].
Table 2: Resolution Performance Metrics
Technique | Resolving Agent | ee (%) | Recovery (%) | Throughput (g/L/day) |
---|---|---|---|---|
Salt crystallization | (R)-mandelic acid | 97 | 35 | 180 |
Enzymatic acylation | CAL-B / vinyl acetate | 99 | 42 | 95 |
Chiral HPLC | Chiralpak AD-H | >99 | 96 | 22 |
The 3,4-difluorophenyl moiety critically directs stereochemical outcomes through electronic and steric effects:
Electronic Modulation: Fluorine substituents lower the LUMO energy of benzaldehyde precursors by 1.8 eV (vs. phenyl), enhancing electrophilicity during reductive amination. This accelerates iminium ion formation but mandates precise pKa matching of chiral catalysts. For instance, Noyori’s (R)-Ru-TsDPEN catalyst achieves 94% de at -15°C due to optimal hydride transfer to the fluorinated imine [6] [10].
Conformational Steering: Intramolecular O–H···F hydrogen bonding (2.15 Å) in transition states locks the aryl ring perpendicular to the C1–N bond, exposing the si-face to nucleophiles. Computational studies (DFT, M06-2X) confirm this conformation reduces the activation barrier for (1S,2S)-formation by 3.2 kcal/mol versus meta-monofluorinated analogs [1] [5].
Regioselective Effects: Ortho-fluorine blocks electrophilic attack at C2/C6 positions, directing metallation (e.g., lithiation) exclusively to C5. This enables diastereoselective Strecker reactions with (R)-tert-butanesulfinamide, yielding protected (1S,2S)-amino nitriles with 91% de after aqueous workup. Subsequent nitrile reduction preserves stereointegrity due to fluorine’s resistance to hydride reagents [5] .
Table 3: Fluorine Position Impact on Stereoselectivity
Substituent Pattern | Method | de/dr (syn:anti) | Key Influence |
---|---|---|---|
3,4-Difluoro | Reductive amination | 94:6 (syn) | Ortho-para directing effect |
2,6-Difluoro | Epoxide aminolysis | 85:15 (anti) | Steric inhibition of SN₂ inversion |
4-Monofluoro | Asymmetric hydrogenation | 70:30 (syn) | Reduced electronic perturbation |
The 3,4-difluoro motif’s synergy—baltering electron density without excessive steric bulk—makes it uniquely suited for synthesizing this pharmacologically significant scaffold.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7